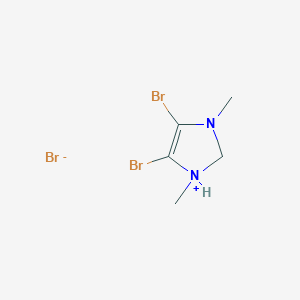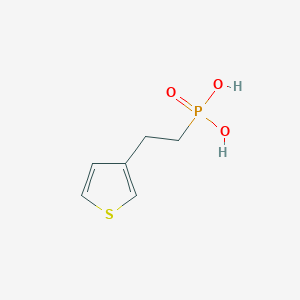
2-(3-Thienyl)ethylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Thienyl)ethylphosphonic acid is an organophosphorus compound that features a thiophene ring attached to an ethylphosphonic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thienyl)ethylphosphonic acid typically involves the reaction of thiophene derivatives with phosphonic acid reagents. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes a reaction with diethyl phosphite in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Thienyl)ethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Thienyl)ethylphosphonic acid has several scientific research applications:
Chemistry: Used as an adhesion promoter in the electropolymerization of polymethylthiophene films.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in corrosion protection and as a component in advanced materials.
Wirkmechanismus
The mechanism of action of 2-(3-Thienyl)ethylphosphonic acid involves its ability to interact with various molecular targets. In corrosion protection, it acts as an adhesion promoter, enhancing the redox activity of polymethylthiophene films. This interaction helps in reducing the corrosion rate of metals by shifting the potential of the metal substrate to a passive state .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Thiophenephosphonic acid
Uniqueness
2-(3-Thienyl)ethylphosphonic acid is unique due to the presence of both a thiophene ring and an ethylphosphonic acid group. This combination imparts distinct chemical properties, making it valuable in specific applications such as corrosion protection and materials science .
Eigenschaften
CAS-Nummer |
344549-98-0 |
|---|---|
Molekularformel |
C6H9O3PS |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
2-thiophen-3-ylethylphosphonic acid |
InChI |
InChI=1S/C6H9O3PS/c7-10(8,9)3-1-6-2-4-11-5-6/h2,4-5H,1,3H2,(H2,7,8,9) |
InChI-Schlüssel |
GNNBJERSFLLRPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1CCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
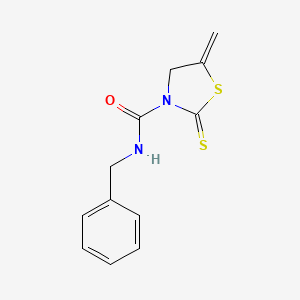
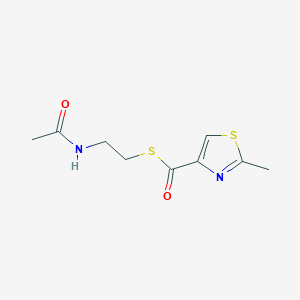
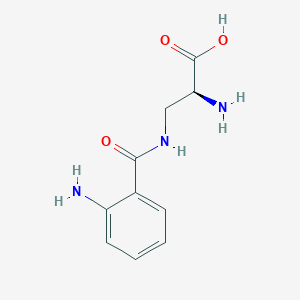
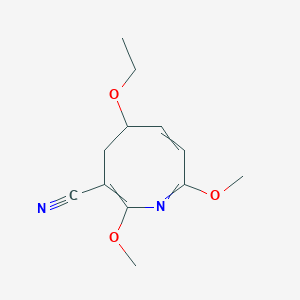
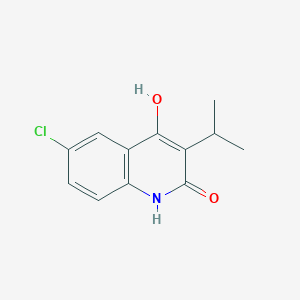

![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
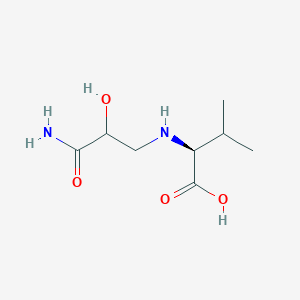

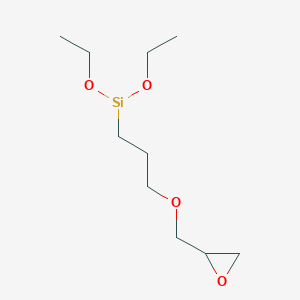
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
